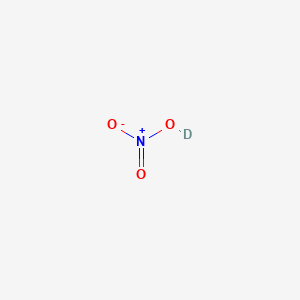
Tetrabenzylthiuram disulfide
Overview
Description
Tetrabenzylthiuram disulfide is a useful research compound. Its molecular formula is C30H28N2S4 and its molecular weight is 544.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rubber Vulcanization and Noncarcinogenic Acceleration :
- Tetrabenzylthiuram disulfide is used as a noncarcinogenic accelerator in sulfur curing systems for rubber, particularly in epoxidized natural rubber/nanosilica composites. It influences curing characteristics, mechanical properties, thermal behaviors, and oil resistance of the rubber. This study found that it provides beneficial results for practical vulcanizates, especially in combination with 2-mercaptobenzothiazyl disulfide (MBTS) (Raksaksri et al., 2017).
Medical Applications :
- Disulfiram (tetraethylthiuram disulfide) has been used as an alcohol deterrent for over 60 years. It inhibits several cancer-promoting proteins and has shown potential in cancer therapy. When combined with divalent metal ions, it can induce oxidative stress in cancer cells. There's ongoing research to further explore its use in cancer treatment, and it's also under investigation for cocaine addiction (Brüning & Kast, 2014).
Ion Detection and Potentiometry :
- This compound has been used as a modifier in carbon paste electrodes for the potentiometric determination of ions like copper(II) and mercury(II). The electrodes have wide linear response ranges, rapid response times, and can be employed in analyses of real samples and potentiometric titrations (Gismera et al., 2004).
Sulfhydryl Group Determination :
- A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized for determining sulfhydryl groups in biological materials, demonstrating the usefulness of disulfide bonds in biochemical analysis (Ellman, 1959).
Synthesis of Organic Sulfur Compounds :
- Thiuram disulfides are important in synthesizing various organic sulfur compounds with pharmacological activities. They're used in medicine, industry, and the preparation of antihypertensive drugs. Their wide range of applications includes serving as selective adsorbents for mercury and noble metals (Kenzhetaeva & Abulyaissova, 2013).
Insulation and Oil–Paper Insulation Properties :
- Dibenzyl disulfide (DBDS) is used as an efficient antioxidant in oil-immersed insulation. Its reaction with copper and its effect on oil-paper insulation properties have been studied, showing that it can decompose into corrosive substances at high temperatures. However, controlling its concentration can improve oxidation resistance while controlling corrosion damage (Gao & Yang, 2019).
Mechanism of Action
Target of Action
Tetrabenzylthiuram disulfide (TBzTD) is primarily used as a vulcanization accelerator in the rubber industry . Its main targets are natural rubber (NR), styrene-butadiene rubber (SBR), ethylene propylene diene monomer (EPDM), and nitrile rubber (NBR) systems . It acts as a fast curing primary and secondary accelerator in these applications .
Mode of Action
TBzTD was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern . The compound works by accelerating the vulcanization process, which involves the cross-linking of polymer chains in rubber. This process enhances the physical properties of rubber, making it more resistant to heat and mechanical stress .
Biochemical Pathways
This process significantly alters the physical and chemical properties of the rubber, enhancing its durability and resilience .
Pharmacokinetics
Tbztd is considered an environmentally friendly compound .
Result of Action
The primary result of TBzTD’s action is the enhanced durability and resilience of rubber products. By accelerating the vulcanization process, TBzTD helps to create rubber products that are more resistant to heat and mechanical stress . Additionally, TBzTD is an environmentally friendly compound, as its use prevents the generation of nitrosamines, which are potential carcinogens .
Action Environment
The efficacy and stability of TBzTD can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the vulcanization process can impact the effectiveness of TBzTD as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also affect the action of TBzTD .
Safety and Hazards
When handling Tetrabenzylthiuram disulfide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Tetrabenzylthiuram disulfide has attracted much attention in recent years due to its environmentally friendly properties . Future research may focus on improving the yield of this compound in the electrosynthesis reaction . Additionally, the potential clinical applications of related compounds, such as disulfiram, are being investigated for the treatment of various diseases .
Biochemical Analysis
Biochemical Properties
Tetrabenzylthiuram disulfide is a fast curing primary and secondary accelerator in NR, SBR, and NBR applications . It was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern
Cellular Effects
It is known that it has longer scorch times than TMTD and is sometimes used as a retarder in the vulcanization of PVC rubber .
Molecular Mechanism
It is known that the dibenzyl nitrosamine is not carcinogenic according to published material .
Temporal Effects in Laboratory Settings
This compound is a stable compound under normal conditions with a recommended storage life of 1 year
Properties
IUPAC Name |
dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITDFSFZHZYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872988 | |
| Record name | Tetrabenzylthiuram disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10591-85-2 | |
| Record name | Tetrabenzylthiuram disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabenzylthiuram disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrabenzylthiuram disulfide function as a vulcanization accelerator?
A1: While the provided abstracts don't elaborate on the exact mechanism, they highlight that TBzTD enhances the vulcanization process, improving the properties of the final rubber product. For instance, one study found that using TBzTD in combination with N‐t‐butyl‐2‐benzothiazole sulfenimide (TBSI) led to a significant decrease in compression set and improved retention of elongation at break after aging in railway rubber pads. [] This suggests that TBzTD participates in the formation of crosslinks within the rubber matrix, contributing to enhanced mechanical properties and aging resistance.
Q2: Are there any environmental advantages to using this compound as a vulcanization accelerator?
A2: Yes, research suggests that TBzTD can be part of an environmentally friendly curing system for rubber. A study comparing a sulfur/TBSI/TBzTD system to a conventional sulfur/tetramethylthiuram disulfide (TMTD)/N‐cyclohexyl‐2‐benzothiazole sulfenamide (CZ) system found that the former resulted in rubber pads with improved aging resistance and a lower ratio of dynamic stiffness to static stiffness. [] Additionally, one synthesis method for TBzTD boasts reduced waste and emissions compared to traditional methods, further supporting its environmental benefits. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight, they consistently refer to it as "this compound." Based on this name and general chemical knowledge, we can deduce its structure. The "tetrabenzyl" portion indicates four benzyl groups (C6H5CH2-) attached to the core structure. "Thiuram disulfide" refers to a functional group with the structure (R2NCS)2S2. Therefore, the molecular formula of TBzTD is C30H28N2S4, and its molecular weight is 540.82 g/mol.
Q4: Beyond rubber vulcanization, are there other applications for this compound?
A4: Research indicates potential applications for TBzTD in fuel cell technology. One study describes its use in a composition for fuel cell bipolar plates. [] The addition of TBzTD, along with other disulfide compounds, to a polyphenylene sulfide resin and conductive filler mixture enhanced the electrical conductivity and mechanical strength of the bipolar plate. This highlights TBzTD's versatility and potential beyond its traditional role in the rubber industry.
Q5: What are the different methods for synthesizing this compound?
A5: The provided research papers describe various methods for TBzTD synthesis. One method involves reacting dibenzylamine with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with hydrogen peroxide and pH adjustment with sulfuric acid. [] Another approach utilizes an emulsifier in a toluene-water system, with hydrogen peroxide added for oxidation. [] Additionally, researchers are exploring the electrosynthesis of TBzTD using flow reactors. [] These varied synthetic routes highlight ongoing efforts to optimize the production process for efficiency, yield, and environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)











